

A Comprehensive Analysis for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)guanidine

Cat. No.: B1348145

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The **1-(4-fluorophenyl)guanidine** scaffold is a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for designing modulators of various biological targets. The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds, plays a crucial role in ligand-receptor interactions. This guide provides a head-to-head comparison of several analogs of **1-(4-fluorophenyl)guanidine**, summarizing their structure-activity relationships (SAR) and performance against key biological targets based on published experimental data.

Comparative Analysis of Biological Activity

The biological activity of **1-(4-fluorophenyl)guanidine** analogs is highly dependent on the nature and position of substituents on the phenyl ring and modifications of the guanidine moiety. The following table summarizes the quantitative data for a selection of analogs, highlighting their potency and selectivity for different targets.

Analog	Structure	Target	Activity (IC50/Ki/pA2)	Reference
1-(6-Phenylpyridin-2-yl)guanidine	Not a direct analog, but a relevant phenyl-guanidine derivative	Mitogen- and Stress-Activated Kinase 1 (MSK1)	IC50: ~18 μ M	[1][2]
2-Aminobenzimidazole derivative (49d)	Rigid mimetic of 1-(6-phenylpyridin-2-yl)guanidine	MSK1	IC50: ~2 μ M (for IL-6 release)	[1]
Guanabenz	1-[(2,6-Dichlorophenyl)methylideneamino]guanidine	α 2-adrenergic receptor	Agonist	[3]
Guanabenz derivative 6	Guanabenz analog	Prion protein	Active, no α 2-adrenergic agonism	[3]
Guanabenz derivative 7	Guanabenz analog	Prion protein	Active, no α 2-adrenergic agonism	[3]
FPMINT analog (Compound 3c)	Contains a 2-fluorophenylpiperazinyl methyl group	Equilibrative Nucleoside Transporter 1 (ENT1)	IC50: 2.38 μ M	[4]
FPMINT analog (Compound 3c)	Contains a 2-fluorophenylpiperazinyl methyl group	Equilibrative Nucleoside Transporter 2 (ENT2)	IC50: 0.57 μ M	[4]
1-Substituted-1-{4-[4-(7-phenoxyalkyl)piperazin-1-	Contains a substituted guanidine	Histamine H3 Receptor	pA2: 8.43	[5]

yl}butyl}guanidin
e (1a)

1-Substituted-1-

{4-[4-(7-

phenoxyalkyl)pip

erazin-1-

yl}butyl}guanidin

e (1b)

Contains a
substituted
guanidine

Histamine H3
Receptor

pA2: 8.49

[5]

Key Observations from the Comparative Data:

- **Structural Rigidity:** The cyclization of the guanidine moiety into a rigid 2-aminobenzimidazole scaffold in analog 49d resulted in a significant increase in inhibitory activity against MSK1-mediated IL-6 release compared to the more flexible parent compound, 1-(6-phenylpyridin-2-yl)guanidine.[1] This suggests that a constrained conformation can enhance binding affinity.
- **Decoupling Activities:** In the case of guanabenz, modifications to the guanidine group and the phenyl ring (derivatives 6 and 7) successfully eliminated the agonistic activity at the α 2-adrenergic receptor while retaining the desired anti-prion activity.[3] This highlights the potential for fine-tuning the pharmacological profile of guanidine-containing compounds.
- **Substituent Effects on Selectivity:** The study on FPMINT analogs demonstrated that modifications to the N-naphthalene and fluorophenyl moieties could significantly alter the inhibitory potency and selectivity for ENT1 and ENT2.[4] Compound 3c, for instance, showed a preference for ENT2 over ENT1.[4]
- **Guanidine Substitution:** The work on histamine H3 receptor antagonists showed that substitutions on the guanidine group itself have a profound impact on potency, with specific electron-withdrawing substituents on the benzyl moiety leading to high antagonistic activity.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

MSK1 Inhibition Assay

- Principle: This assay measures the ability of a compound to inhibit the kinase activity of MSK1.
- Procedure:
 - Recombinant MSK1 enzyme is incubated with a specific peptide substrate (e.g., a peptide mimicking the phosphorylation site on the NF- κ B p65 subunit) and ATP in a suitable buffer.
 - The test compound (analog) is added at various concentrations.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
 - Radiometric assay: Using [γ - 32 P]ATP and measuring the incorporation of the radiolabel into the substrate.
 - Luminescence-based assay (e.g., Kinase-Glo®): Measuring the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
 - IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.^{[1][2]}

Equilibrative Nucleoside Transporter (ENT) Inhibition Assay

- Principle: This assay determines the inhibitory effect of compounds on the uptake of a radiolabeled nucleoside into cells expressing specific ENT subtypes.
- Procedure:
 - Cells stably expressing human ENT1 or ENT2 are cultured in appropriate plates.
 - The cells are washed and incubated with a buffer containing the test compound at various concentrations.
 - A radiolabeled nucleoside, such as [3 H]uridine, is added to initiate the uptake.

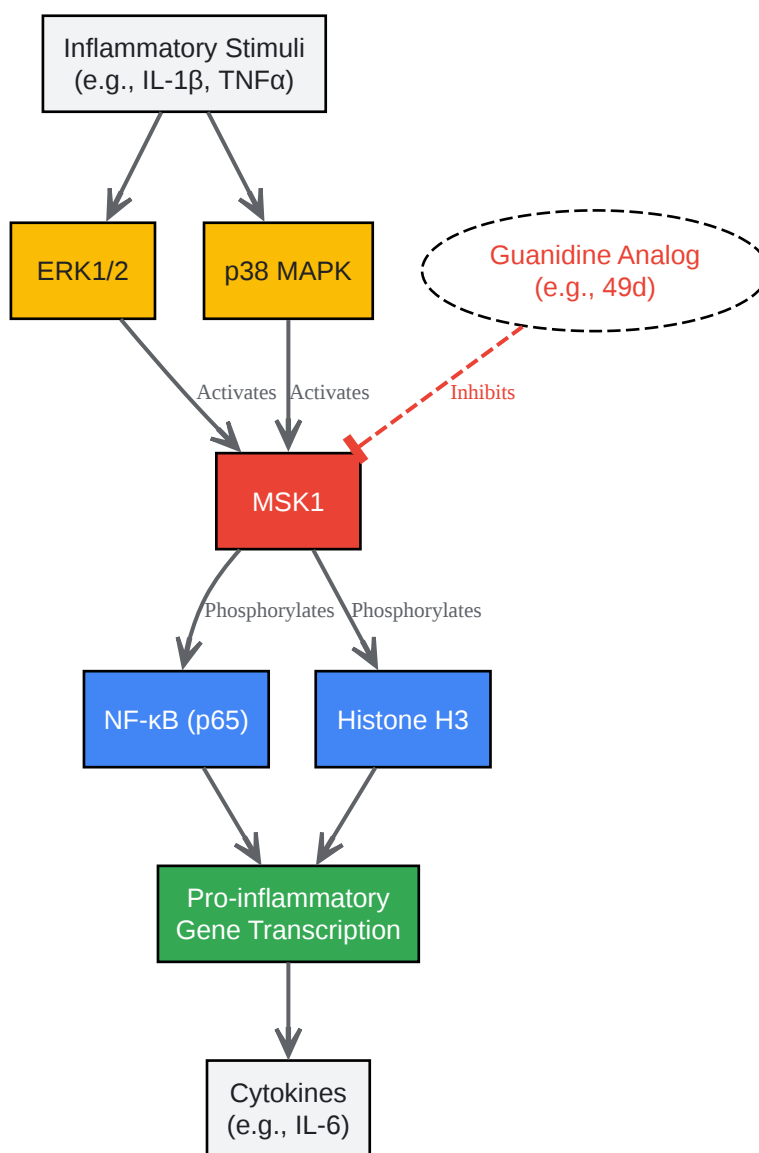
- After a short incubation period, the uptake is stopped by washing the cells with ice-cold buffer.
- The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- The percentage of inhibition of nucleoside uptake is calculated for each compound concentration, and IC50 values are determined.[4]

Histamine H3 Receptor Antagonism Assay (Guinea Pig Jejunum)

- Principle: This is a functional assay that measures the ability of a compound to antagonize the effects of a histamine H3 receptor agonist on a smooth muscle preparation.
- Procedure:
 - A segment of the guinea pig jejunum is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
 - The contractile responses of the tissue are recorded.
 - The tissue is pre-contracted with a suitable agonist (e.g., carbachol).
 - A histamine H3 receptor agonist (e.g., R- α -methylhistamine) is added, which typically causes a relaxation of the pre-contracted tissue.
 - The test compound (antagonist) is added at various concentrations before the addition of the H3 agonist.
 - The antagonistic effect is quantified by the rightward shift of the concentration-response curve of the H3 agonist in the presence of the antagonist.
 - The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, is calculated.[5]

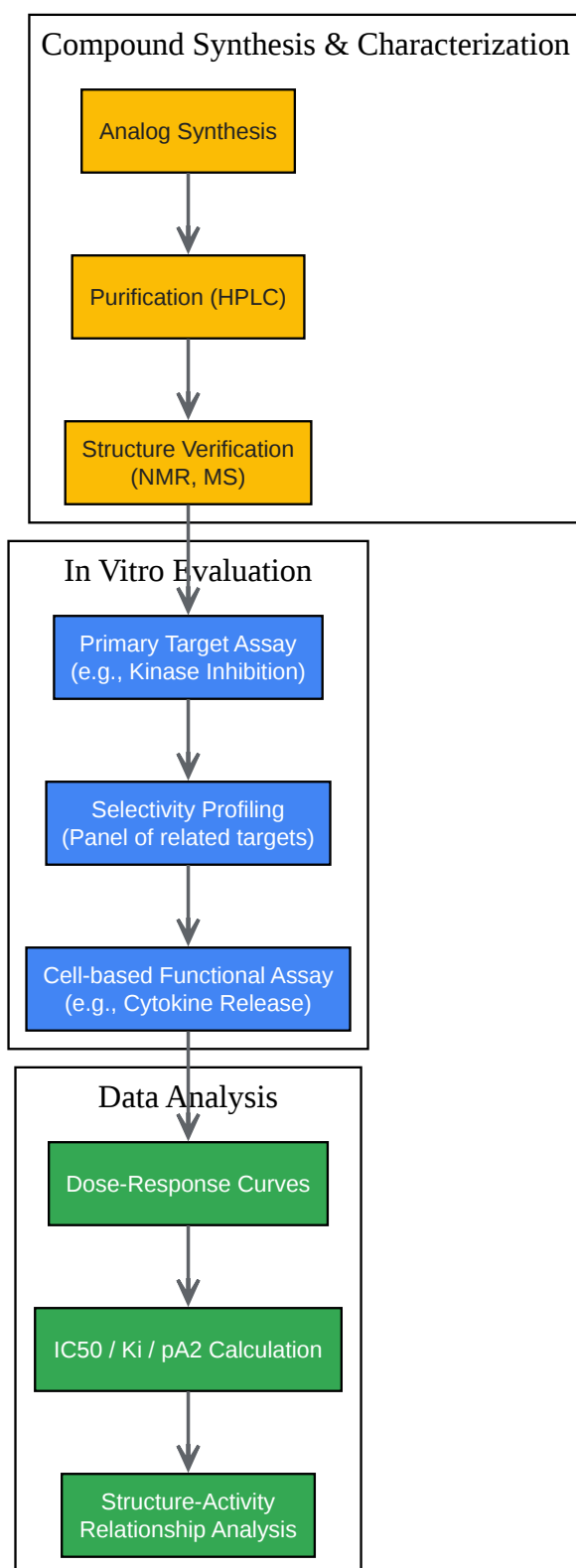
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway and a typical experimental workflow relevant to the evaluation of **1-(4-fluorophenyl)guanidine** analogs.



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Caption: MSK1 signaling pathway in inflammation and its inhibition by a guanidine analog.



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Caption: General experimental workflow for the evaluation of guanidine analogs.

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